molecular formula C14H12BrClN2O2S B14821125 N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-chlorobenzenesulfonohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-chlorobenzenesulfonohydrazide

Cat. No.: B14821125
M. Wt: 387.7 g/mol
InChI Key: XETUHGSVGSJVQJ-LICLKQGHSA-N
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Description

(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is an organic compound characterized by the presence of bromine, chlorine, and sulfonohydrazide functional groups

Properties

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C14H12BrClN2O2S/c1-10(11-2-4-12(15)5-3-11)17-18-21(19,20)14-8-6-13(16)7-9-14/h2-9,18H,1H3/b17-10+

InChI Key

XETUHGSVGSJVQJ-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorobenzenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features enable it to interact with biological macromolecules, providing insights into biochemical pathways.

Medicine

In medicine, (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-bromophenyl)-2-phenylethene
  • 4-(1-(4-bromophenyl)ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is unique due to its combination of bromine, chlorine, and sulfonohydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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